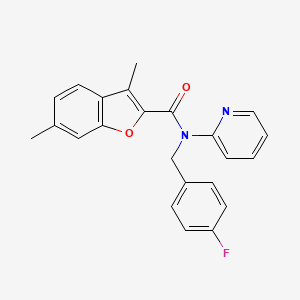![molecular formula C19H19N3O3 B11359813 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11359813.png)
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound characterized by the presence of a butoxyphenyl group, an oxadiazole ring, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Attachment of the Butoxyphenyl Group: : The butoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting a butoxyphenyl halide with a suitable nucleophile, such as an amine or a hydrazine derivative.
-
Formation of the Benzamide Moiety: : The final step involves the coupling of the oxadiazole intermediate with a benzoyl chloride or benzamide derivative under basic conditions, often using reagents like triethylamine (TEA) or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially yielding amine or hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine or hydrazine derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and benzamide moiety are key structural features that contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can be compared with other oxadiazole and benzamide derivatives:
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide: Similar structure but with a pentanamide group, which may alter its physical and chemical properties.
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide: Contains a furamide group, potentially affecting its reactivity and applications.
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide: Features a methylpropanamide group, which could influence its biological activity and industrial uses.
Propriétés
Formule moléculaire |
C19H19N3O3 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C19H19N3O3/c1-2-3-13-24-16-11-9-14(10-12-16)17-18(22-25-21-17)20-19(23)15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3,(H,20,22,23) |
Clé InChI |
HIVLAEKHOMVVTP-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11359742.png)

![N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11359751.png)
![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B11359759.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B11359771.png)
![3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11359777.png)

![N-[2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B11359790.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide](/img/structure/B11359808.png)

![6-Oxo-2-{[2-oxo-2-(thiophen-2-YL)ethyl]sulfanyl}-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11359811.png)
![3-({[5-(4-Ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoic acid](/img/structure/B11359815.png)
![5-({[1-(Adamantan-1-YL)ethyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one](/img/structure/B11359817.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11359821.png)
